Cas no 320727-89-7 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
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3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM457529-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM457529-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM457529-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-658272-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95% | 0.05g |
$298.0 | 2023-04-29 | |
| Enamine | EN300-658272-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95% | 0.1g |
$446.0 | 2023-04-29 | |
| Enamine | EN300-658272-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95% | 0.25g |
$637.0 | 2023-04-29 | |
| Enamine | EN300-658272-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95% | 0.5g |
$1002.0 | 2023-04-29 | |
| Enamine | EN300-658272-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95% | 1g |
$1286.0 | 2023-04-29 | |
| Enamine | EN300-658272-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95% | 2.5g |
$2520.0 | 2023-04-29 | |
| Enamine | EN300-658272-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
320727-89-7 | 95% | 5g |
$3728.0 | 2023-04-29 |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Introduction to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic Acid (CAS No. 320727-89-7)
The compound 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid, identified by its CAS number 320727-89-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including a fluorenylmethoxy moiety and a trifluoromethoxy substituent, imparts unique chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with enhanced binding affinity and selectivity. The structure of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid is particularly noteworthy for its ability to interact with biological targets in a highly specific manner. This specificity is attributed to the combination of aromatic rings and electron-withdrawing groups, which facilitate optimal positioning within the binding site of potential therapeutic targets.
The fluorenylmethoxy group is a key feature of this compound, contributing to its stability and solubility in various solvents. This characteristic is crucial for pharmaceutical applications, as it ensures that the compound can be effectively formulated into dosage forms suitable for clinical use. Furthermore, the presence of a trifluoromethoxy group enhances the lipophilicity of the molecule, improving its ability to cross biological membranes. These properties collectively make it an attractive scaffold for designing drugs with improved pharmacokinetic profiles.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures often leads to increased metabolic stability and improved binding affinity. In the case of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid, the fluorine atoms play a critical role in modulating the electronic properties of the molecule, thereby influencing its interactions with biological targets. This has been observed in various experimental settings, where fluorinated derivatives have demonstrated superior efficacy compared to their non-fluorinated counterparts.
The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to various diseases, including cancer and inflammatory disorders. The structural features of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid suggest that it may exhibit inhibitory effects on key signaling pathways involved in these conditions. For instance, preliminary data indicate that it can modulate the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in disease states.
The synthesis of this compound involves multi-step organic reactions, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize the process, making it more efficient and scalable for industrial production. The fluorenylmethoxy group is introduced through a series of nucleophilic substitution reactions, while the trifluoromethoxy substituent is incorporated via metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the importance of expertise in organic chemistry for developing complex molecules like this one.
In conclusion, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS No. 320727-89-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable tool for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.
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